molecular formula C20H24BrN3O2 B3617024 5-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide

5-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide

Cat. No.: B3617024
M. Wt: 418.3 g/mol
InChI Key: ZZAVNCPZXVRITD-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5-position of the benzamide ring, a methoxy group at the 2-position, and a 4-ethylpiperazin-1-yl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide typically involves multiple steps. One common synthetic route includes:

    Bromination: The starting material, 2-methoxybenzoic acid, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amidation: The brominated intermediate is then converted to the corresponding benzamide by reacting with thionyl chloride to form the acid chloride, followed by reaction with 4-(4-ethylpiperazin-1-yl)aniline.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative, while hydrolysis would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

5-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.

    Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical or agrochemical applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and efficacy are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another benzamide derivative with a different substitution pattern.

    4-(4-Ethylpiperazin-1-yl)butan-1-amine: A related piperazine derivative with a different functional group.

Uniqueness

5-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, methoxy group, and ethylpiperazine moiety makes it a valuable compound for exploring structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

5-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O2/c1-3-23-10-12-24(13-11-23)17-7-5-16(6-8-17)22-20(25)18-14-15(21)4-9-19(18)26-2/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAVNCPZXVRITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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